

# Spectroscopic Data of 2-Chloro-4-methyl-nicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

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## Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Chloro-4-methyl-nicotinic acid**, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this molecule.

## Chemical Structure

Systematic Name: 2-Chloro-4-methylpyridine-3-carboxylic acid Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub>

Molecular Weight: 171.58 g/mol CAS Number: 30529-70-5

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-4-methyl-nicotinic acid**. These predictions are based on the analysis of its chemical structure and comparison with known data for related nicotinic acid derivatives.

## Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~13.5	Singlet, Broad	1H	-COOH
~8.4	Doublet	1H	H-6
~7.5	Doublet	1H	H-5
~2.4	Singlet	3H	-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	-COOH
~155	C-6
~150	C-2
~148	C-4
~125	C-5
~122	C-3
~18	-CH <sub>3</sub>

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~3050	Weak	C-H stretch (Aromatic)
~2950	Weak	C-H stretch (Aliphatic)
1720-1690	Strong	C=O stretch (Carboxylic acid)
~1600	Medium	C=C stretch (Aromatic ring)
~1450	Medium	C-H bend (Aliphatic)
1320-1210	Strong	C-O stretch
~850	Medium	C-Cl stretch

## Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
171/173	100/33	[M] <sup>+</sup> (Molecular ion peak with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
154/156	Moderate	[M-OH] <sup>+</sup>
126/128	Moderate	[M-COOH] <sup>+</sup>
98	Moderate	[M-COOH-Cl] <sup>+</sup>

## Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Chloro-4-methyl-nicotinic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). For carboxylic acids, DMSO-d<sub>6</sub> is often preferred due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid is readily observable.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

#### <sup>13</sup>C NMR Acquisition:

- Acquire a standard one-dimensional proton-decoupled carbon spectrum.
- Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to <sup>1</sup>H NMR for adequate signal-to-noise.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-Chloro-4-methyl-nicotinic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation (for LC-MS with ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter if necessary.

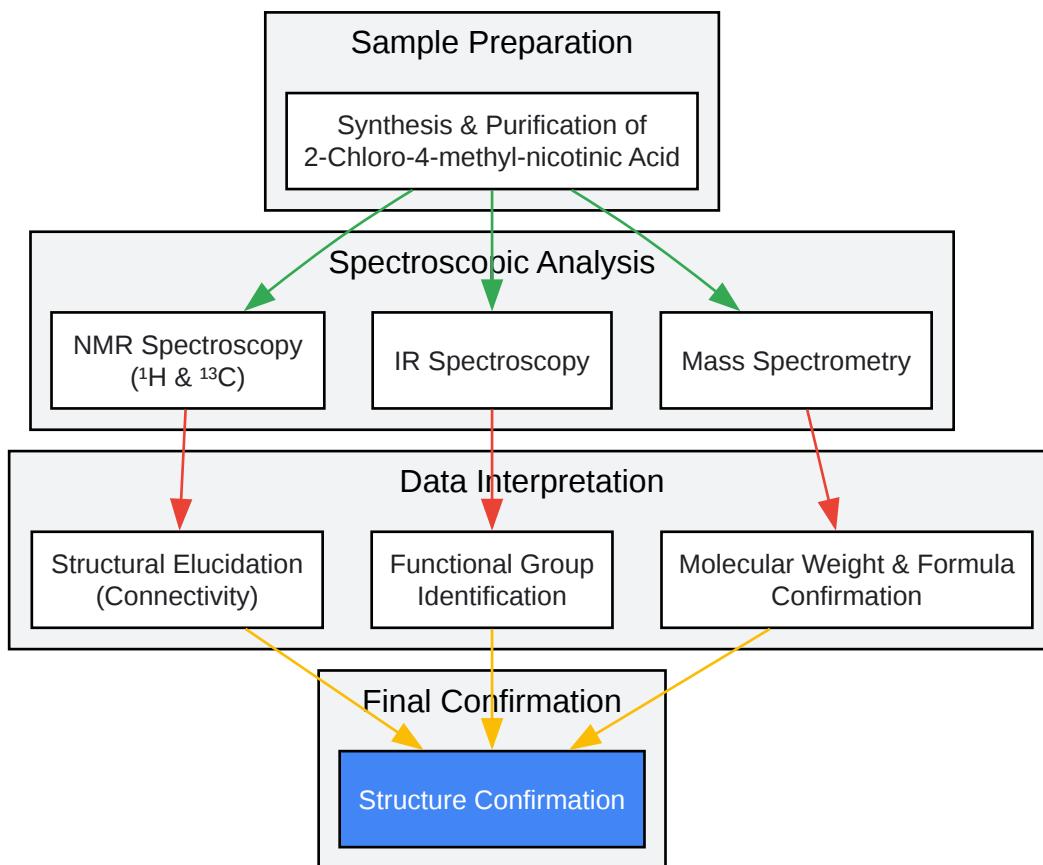
Data Acquisition (LC-MS with ESI):

- The sample solution is introduced into the ESI source via an infusion pump or through an LC system.
- The mass spectrometer is operated in either positive or negative ion mode. For a carboxylic acid, both modes can be informative, with  $[M+H]^+$  in positive mode and  $[M-H]^-$  in negative mode.
- Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[\[5\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **2-Chloro-4-methyl-nicotinic acid**.

## Workflow for Spectroscopic Analysis of 2-Chloro-4-methyl-nicotinic Acid

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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Chloro-4-methyl-nicotinic acid**. The predicted data and detailed experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the identification and characterization of this important molecule. It is recommended that experimental data, once obtained, be compared with the predictions provided herein to confirm the structure and purity of the compound.

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## References

- 1. as.uky.edu [as.uky.edu]
- 2. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. acdlabs.com [acdlabs.com]
- 5. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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